

# Application Notes and Protocols for MFH290 in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

MFH290 is a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] These kinases are crucial regulators of gene transcription, primarily through phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[3][4][5] MFH290 forms a covalent bond with a specific cysteine residue (Cys-1039 in CDK12) within the active site of these kinases, leading to irreversible inhibition.[1] [2] This unique mechanism of action results in high potency and selectivity. Dysregulation of CDK12 and CDK13 has been implicated in various diseases, including cancer, making them attractive targets for therapeutic development.[6] These application notes provide detailed protocols for utilizing MFH290 in in vitro kinase assays to assess its inhibitory activity and characterize its interaction with CDK12 and CDK13.

## **Mechanism of Action**

**MFH290** covalently modifies CDK12 and CDK13, inhibiting their kinase activity. The primary downstream effect of this inhibition is the reduced phosphorylation of serine 2 (Ser2) residues on the CTD of RNA Polymerase II.[1][2] This phosphorylation event is critical for the transition from transcription initiation to productive elongation. Consequently, inhibition by **MFH290** leads to a global defect in transcription elongation and a reduction in the expression of long genes, including those involved in the DNA damage response pathway.[5] This makes cancer cells



with deficiencies in other DNA repair mechanisms, such as those with BRCA mutations, particularly sensitive to CDK12/13 inhibition.

## **Data Presentation**

**Ouantitative Kinase Inhibition Data for MFH290** 

| Target Kinase | Assay Type                  | IC50 (nM) | Notes                                      |
|---------------|-----------------------------|-----------|--------------------------------------------|
| CDK12         | In Vitro Kinase Assay       | 25        | In vitro biochemical assay.                |
| CDK9          | In Vitro Kinase Assay       | 114       | Demonstrates selectivity over CDK9.        |
| CDK2          | In Vitro Kinase Assay       | 120       | Demonstrates selectivity over CDK2.        |
| HAP1 Cells    | Cell-based<br>Proliferation | 10.15     | Antiproliferative activity after 72 hours. |

Note: IC50 values for covalent inhibitors are highly dependent on incubation time. The provided in vitro IC50 values are based on available data and may vary based on assay conditions.

# **Signaling Pathway Diagram**



Click to download full resolution via product page



Caption: CDK12/13 signaling pathway and the inhibitory action of MFH290.

# Experimental Protocols In Vitro Kinase Assay Using ADP-Glo™

This protocol is adapted for the measurement of **MFH290**'s inhibitory effect on CDK12/Cyclin K and CDK13/Cyclin K activity using the ADP-Glo™ Kinase Assay (Promega). This assay quantifies kinase activity by measuring the amount of ADP produced, which is converted to a luminescent signal.

#### Materials:

- Recombinant active CDK12/Cyclin K and CDK13/Cyclin K (Sino Biological or similar)
- MFH290 (MedchemExpress or similar)
- Substrate: pS7-CTD YS-14 (or other suitable substrate)
- ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)
- · Kinase Dilution Buffer
- Kinase Assay Buffer
- DMSO (Dimethyl sulfoxide)
- 384-well white assay plates

#### Protocol:

- Reagent Preparation:
  - Prepare a stock solution of MFH290 in DMSO (e.g., 10 mM).
  - Prepare serial dilutions of MFH290 in Kinase Assay Buffer. Due to its covalent nature, a
    pre-incubation step is recommended.







- Dilute the active CDK12/Cyclin K or CDK13/Cyclin K enzyme in Kinase Dilution Buffer to the desired concentration. The optimal concentration should be determined empirically by performing an enzyme titration.
- Prepare the substrate solution in the appropriate buffer.
- Prepare the ATP solution at a concentration close to the Km for the kinase.
- Experimental Workflow Diagram:





Click to download full resolution via product page

Caption: Workflow for the in vitro kinase assay with MFH290.



#### Assay Procedure:

- 1. To the wells of a 384-well plate, add 2.5  $\mu$ L of the diluted **MFH290** solution or DMSO for the control.
- 2. Add 2.5 µL of the diluted kinase solution to each well.
- Gently mix and pre-incubate the plate at room temperature for 30-60 minutes to allow for covalent bond formation. The optimal pre-incubation time should be determined empirically.
- 4. Initiate the kinase reaction by adding 5  $\mu$ L of a 2x substrate and ATP mixture.
- 5. Incubate the plate at 30°C for 60 minutes. The reaction time may need to be optimized.
- Terminate the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
- 7. Incubate at room temperature for 40 minutes.
- 8. Add 20  $\mu$ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- 9. Incubate at room temperature for 30 minutes.
- 10. Measure the luminescence using a plate reader.
- Data Analysis:
  - The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
  - Calculate the percent inhibition for each concentration of MFH290 relative to the DMSO control.
  - Plot the percent inhibition against the logarithm of the MFH290 concentration and fit the data to a dose-response curve to determine the IC50 value.



# **Troubleshooting and Considerations**

- Covalent Inhibition: Due to the covalent and irreversible nature of **MFH290**, the measured IC50 will be time-dependent. It is crucial to standardize the pre-incubation and kinase reaction times across all experiments.
- Enzyme Concentration: The concentration of the kinase should be in the linear range of the assay. Perform an enzyme titration to determine the optimal concentration that gives a robust signal without depleting the substrate or ATP.
- ATP Concentration: The concentration of ATP can affect the apparent IC50 value of ATP-competitive inhibitors. Using an ATP concentration close to the Km of the kinase is recommended for accurate IC50 determination.
- DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that inhibits the kinase (typically ≤1%).

By following these detailed application notes and protocols, researchers can effectively utilize **MFH290** as a tool to study the function of CDK12 and CDK13 in various biological processes and to advance the development of novel therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of MFH290: A Potent and Highly Selective Covalent Inhibitor for Cyclin-Dependent Kinase 12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]



- 6. Research progress of anticancer drugs targeting CDK12 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for MFH290 in In Vitro Kinase Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11932887#using-mfh290-in-in-vitro-kinase-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com